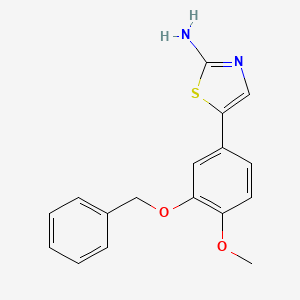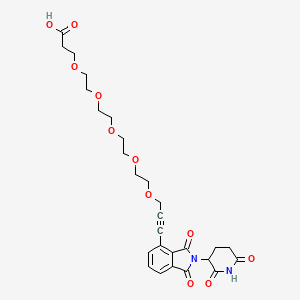
Tetrabenzo(a,c,j,l)naphthacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabenzo(a,c,j,l)naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₂₀ It is composed of four benzene rings fused to a naphthacene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzo(a,c,j,l)naphthacene typically involves the preparation of a soluble precursor, which is then sublimated on a gold (Au) surface under ultra-high vacuum conditions. Controlled annealing at temperatures ranging from 200°C to higher temperatures is used to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. The focus remains on laboratory-scale synthesis for research purposes.
化学反応の分析
Types of Reactions
Tetrabenzo(a,c,j,l)naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce partially hydrogenated derivatives.
科学的研究の応用
Tetrabenzo(a,c,j,l)naphthacene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which Tetrabenzo(a,c,j,l)naphthacene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
Tetrabenzo(a,c,hi,mn)naphthacene: A similar polycyclic aromatic hydrocarbon with a slightly different structure and molecular weight.
Tetrabenzo(a,c,j,l)tetracene: Another related compound with a similar core structure but different substituents.
Uniqueness
Tetrabenzo(a,c,j,l)naphthacene is unique due to its specific arrangement of benzene rings and naphthacene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
215-95-2 |
|---|---|
分子式 |
C34H20 |
分子量 |
428.5 g/mol |
IUPAC名 |
octacyclo[16.16.0.03,16.04,9.010,15.020,33.021,26.027,32]tetratriaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31,33-heptadecaene |
InChI |
InChI=1S/C34H20/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)32-18-22-20-34-30-16-8-4-12-26(30)25-11-3-7-15-29(25)33(34)19-21(22)17-31(27)32/h1-20H |
InChIキー |
DVZSPMMHSDQQLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=CC6=C(C=C5C=C24)C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)





![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)





